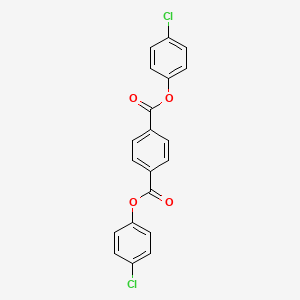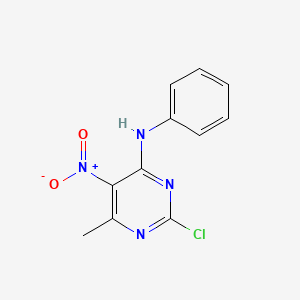
2-chloro-6-methyl-5-nitro-N-phenylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-methyl-5-nitro-N-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C11H10ClN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
The synthesis of 2-chloro-6-methyl-5-nitro-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-chloro-6-methylpyrimidine, followed by the introduction of the phenylamine group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-chloro-6-methyl-5-nitro-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, forming a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloro-6-methyl-5-nitro-N-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-methyl-5-nitro-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit certain enzymes or interfere with DNA synthesis, contributing to its antimicrobial and antitumor activities.
Comparación Con Compuestos Similares
Similar compounds to 2-chloro-6-methyl-5-nitro-N-phenylpyrimidin-4-amine include:
2-chloro-6-methyl-N-phenylpyrimidin-4-amine: Lacks the nitro group, which may result in different biological activities.
2-amino-4-chloro-6-methylpyrimidine: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
2-chloro-5-nitro-N-phenylpyrimidin-4-amine: Similar structure but with different substitution patterns, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
2-chloro-6-methyl-5-nitro-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c1-7-9(16(17)18)10(15-11(12)13-7)14-8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRLOQXSVGFCJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)NC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
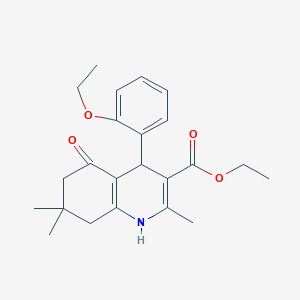
![N'-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11701702.png)
![(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701706.png)
![4-[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B11701711.png)
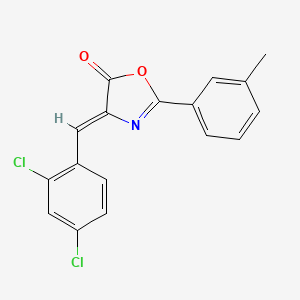
![4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11701722.png)
![Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11701730.png)
![3-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11701731.png)
![N-(4-fluorophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B11701733.png)
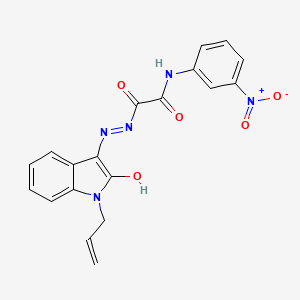
![Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11701753.png)
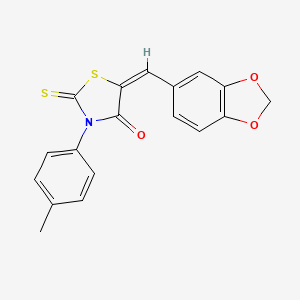
![(2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11701767.png)
